molecular formula C17H13F3OS B13090464 2-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde

2-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde

Cat. No.: B13090464
M. Wt: 322.3 g/mol
InChI Key: VHCPURGXCAPBCD-UHFFFAOYSA-N
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Description

2-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propyl chain with a thiobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde is unique due to its combination of a trifluoromethyl group, a propyl chain, and a thiobenzaldehyde moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C17H13F3OS

Molecular Weight

322.3 g/mol

IUPAC Name

2-[3-oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde

InChI

InChI=1S/C17H13F3OS/c18-17(19,20)15-8-5-13(6-9-15)16(21)10-7-12-3-1-2-4-14(12)11-22/h1-6,8-9,11H,7,10H2

InChI Key

VHCPURGXCAPBCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F)C=S

Origin of Product

United States

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